molecular formula C8H9N3O B8657945 5-hydrazinyl-2-methoxybenzonitrile

5-hydrazinyl-2-methoxybenzonitrile

Cat. No.: B8657945
M. Wt: 163.18 g/mol
InChI Key: AHHDGLBGYBFXAP-UHFFFAOYSA-N
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Description

5-hydrazinyl-2-methoxybenzonitrile is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with a hydrazine moiety (-NHNH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-2-methoxybenzonitrile typically involves the reaction of 4-methoxyphenylhydrazine with a cyano-containing reagent. One common method is the reaction of 4-methoxyphenylhydrazine hydrochloride with cyanoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The choice of reagents and conditions may be optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-hydrazinyl-2-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

5-hydrazinyl-2-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The cyano group can also participate in interactions with enzymes or receptors, affecting their function. These interactions can result in changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine: Lacks the cyano group, making it less reactive in certain chemical reactions.

    3-Cyano-4-hydroxyphenylhydrazine: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.

    3-Cyano-4-methylphenylhydrazine:

Uniqueness

5-hydrazinyl-2-methoxybenzonitrile is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-hydrazinyl-2-methoxybenzonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-3-2-7(11-10)4-6(8)5-9/h2-4,11H,10H2,1H3

InChI Key

AHHDGLBGYBFXAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NN)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an aqueous solution (150 ml) of 3-cyano-4-methoxyaniline hydrochloride (72 g) were added sodium nitrite (29.7 g), stannous chloride dihydrate (266 g) and con. hydrochloric acid (437 ml) with stirring under ice-cooling. After the completion of the reaction, precipitated crystals were collected by filtration. The crystals were added to water, and the mixture was neutralized with aqueous sodium hydroxide solution, extracted with a mixed solvent of toluene and tert-butanol, washed with water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give 44 g of 3-cyano-4-methoxyphenylhydrazine.
Quantity
437 mL
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
266 g
Type
reactant
Reaction Step Two
Name
3-cyano-4-methoxyaniline hydrochloride
Quantity
150 mL
Type
reactant
Reaction Step Two

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